molecular formula C8H16N2O B143863 N,N-Dimethylpiperidine-2-carboxamide CAS No. 130497-29-9

N,N-Dimethylpiperidine-2-carboxamide

Cat. No.: B143863
CAS No.: 130497-29-9
M. Wt: 156.23 g/mol
InChI Key: NUYUOVYMORENER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethylpiperidine-2-carboxamide is a piperidine-derived carboxamide compound characterized by a six-membered piperidine ring substituted at the 2-position with a carboxamide group. The dimethyl substitution on the amide nitrogen distinguishes it from simpler analogs. Its structural flexibility allows for modifications that influence solubility, stability, and receptor binding . Notably, its hydrochloride salt form (CAS Ref: 10-F762707) has been listed as discontinued in certain commercial catalogs, suggesting challenges in synthesis or niche applications .

Properties

CAS No.

130497-29-9

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N,N-dimethylpiperidine-2-carboxamide

InChI

InChI=1S/C8H16N2O/c1-10(2)8(11)7-5-3-4-6-9-7/h7,9H,3-6H2,1-2H3

InChI Key

NUYUOVYMORENER-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1CCCCN1

Canonical SMILES

CN(C)C(=O)C1CCCCN1

Origin of Product

United States

Comparison with Similar Compounds

N-Cbz-2-Piperidinecarboxylic Acid (CAS 28697-07-6)

  • Structural Difference : Replaces the dimethylcarboxamide group with a carboxylic acid protected by a benzyloxycarbonyl (Cbz) group.
  • Synthetic Utility : Achieves 93% yield under mild conditions (20°C, KOH/DMF) compared to the more complex synthesis routes for N,N-dimethylpiperidine-2-carboxamide derivatives .
  • Similarity Score : Methyl N-Cbz-piperidine-2-carboxylate (similarity: 0.97) and 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate (similarity: 0.96) highlight the impact of ester vs. amide substituents on reactivity and applications .

(R)-N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide (Ropivacaine Impurity G)

  • Structural Difference : Features a propyl chain at the 1-position of the piperidine ring and a 2,6-dimethylphenyl group on the amide nitrogen.
  • Pharmacological Relevance : This derivative, with a molecular weight of 274.4 g/mol, demonstrates how alkyl and aromatic substitutions enhance lipophilicity and local anesthetic activity compared to the simpler dimethyl analog .

Carboxamide Modifications

N,N-Diethylpiperidine-4-carboxamide

  • Structural Difference : Diethyl groups on the amide nitrogen instead of dimethyl, and a carboxamide at the 4-position of the piperidine ring.

N,N-Dimethyl-2-sulfamoylnicotinamide

  • Structural Difference : Replaces the piperidine ring with a pyridine ring and introduces a sulfamoyl group at the 2-position.
  • Functional Impact : The sulfamoyl group introduces hydrogen-bonding capacity, altering bioavailability and target selectivity in medicinal chemistry applications .

Heterocyclic Analogs

N-(2-Isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide

  • Structural Difference : Incorporates a pyrazine ring and an isopropoxy-phenyl moiety.
  • Synthetic Efficiency : Achieves 97.9% yield under reflux conditions (100°C, K₂CO₃/MeOH), showcasing the advantage of electron-deficient heterocycles in stabilizing intermediates during synthesis .

Data Tables

Table 1: Key Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₈H₁₆N₂O 156.23 Dimethylamide, piperidine ring
N-Cbz-2-Piperidinecarboxylic Acid C₁₄H₁₇NO₄ 263.29 Cbz-protected carboxylic acid
Ropivacaine Impurity G C₁₇H₂₆N₂O 274.40 Propyl, 2,6-dimethylphenyl

Key Research Findings

  • Bioactivity : Dimethyl substitution on the amide nitrogen, as in this compound, generally enhances metabolic stability compared to unsubstituted analogs but may reduce binding affinity to certain targets due to steric effects .
  • Solubility Trends : Piperidine-2-carboxamides with aromatic substitutions (e.g., 2,6-dimethylphenyl) exhibit lower aqueous solubility but improved membrane permeability, critical for CNS-targeting drugs .
  • Synthetic Challenges : The discontinued status of this compound hydrochloride underscores the need for optimized synthetic protocols or alternative derivatives for scalable production .

Q & A

Basic Questions

Q. What are the primary synthetic routes for N,N-Dimethylpiperidine-2-carboxamide, and how can purity be optimized?

  • Synthesis : The compound is typically synthesized via condensation of piperidine-2-carboxylic acid with dimethylamine derivatives. Key steps include activation of the carboxylic acid (e.g., using thionyl chloride) followed by nucleophilic substitution with dimethylamine . Alternative methods involve reductive amination or catalytic hydrogenation of intermediates .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity. Purity validation via HPLC (≥98%) and NMR (absence of residual solvents like DMF) is critical .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Key peaks include the dimethylamide protons (δ ~2.8–3.1 ppm) and piperidine ring protons (δ ~1.4–2.6 ppm) .
  • FT-IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N–CH₃ (~2800 cm⁻¹) confirm functional groups .
    • Crystallography : Single-crystal X-ray diffraction reveals chair conformation of the piperidine ring and planar amide geometry, with bond lengths (C–N: ~1.33 Å, C=O: ~1.23 Å) consistent with resonance stabilization .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Exposure Control : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact due to potential acute toxicity (Category 4 for oral/dermal/inhalation) .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Stability data indicate decomposition >200°C, but prolonged exposure to moisture should be avoided .

Advanced Research Questions

Q. How can computational modeling elucidate the interaction of this compound with biological targets?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like cyclooxygenase-2 (COX-2) or ion channels. The dimethylamide group enhances hydrophobic interactions, while the piperidine ring fits into pocket residues (e.g., Tyr355 in COX-2) .
  • MD Simulations : 100-ns simulations in explicit solvent (CHARMM36 force field) assess conformational stability and ligand-receptor residence times .

Q. What strategies resolve solubility challenges of this compound in aqueous biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility without disrupting assay integrity .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve aqueous solubility, with enzymatic cleavage in target tissues .

Q. How do in vitro and in vivo pharmacokinetic profiles of this compound differ, and what factors drive these discrepancies?

  • In Vitro : High membrane permeability (PAMPA assay: Pe ~5 × 10⁻⁶ cm/s) due to lipophilic amide and piperidine groups .
  • In Vivo : Rapid hepatic metabolism (CYP3A4-mediated N-demethylation) reduces bioavailability. Co-administration with CYP inhibitors (e.g., ketoconazole) prolongs half-life in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.